Nitrazolam

Catalog No.
S1902973
CAS No.
28910-99-8
M.F
C17H13N5O2
M. Wt
319.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrazolam

CAS Number

28910-99-8

Product Name

Nitrazolam

IUPAC Name

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

InChI

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3

InChI Key

OYRPNABWTHDOFK-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4

Nitrazolam is a synthetic compound belonging to the class of benzodiazepines, specifically characterized by its triazole ring structure. Its chemical formula is C₁₁H₈ClN₃O₂, and it is recognized for its psychoactive properties. Nitrazolam is often categorized as a designer drug, which means it has been synthesized to mimic the effects of traditional benzodiazepines while potentially evading legal restrictions. The compound has garnered attention due to its increasing presence in recreational drug markets and its association with various adverse effects and toxicities .

As with other benzodiazepines, nitrazolam is likely to modulate the GABAergic system, enhancing the inhibitory effects of GABA in the central nervous system []. This can lead to various effects, including sedation, anxiety relief, and muscle relaxation.

  • Potential for dependence and addiction: Chronic use of benzodiazepines can lead to dependence and withdrawal symptoms upon cessation [].
  • Impairment: Benzodiazepines can impair cognitive and motor function, which can be dangerous when operating machinery or driving [].
  • Respiratory depression: In high doses, benzodiazepines can slow down breathing, potentially leading to respiratory depression or even death [].
  • Increased risks when combined with other depressants: The use of benzodiazepines with other depressants, such as alcohol or opioids, can significantly heighten risks of overdose and death [].

Investigating Sleep Mechanisms:

Nitrazepam's sedative and hypnotic properties have made it a valuable tool in studying sleep mechanisms. Researchers have used it to:

  • Understand the effects of benzodiazepines on sleep stages ()
  • Explore the relationship between sleep and memory consolidation ()
  • Investigate the impact of sleep deprivation on cognitive function after administration of Nitrazepam ()

Studying Anxiety and Fear:

Nitrazepam's anxiolytic (anxiety-reducing) effects have been explored in research on:

  • Animal models of anxiety and fear conditioning ()
  • The effectiveness of benzodiazepines in treating anxiety disorders in humans ()

Examining Dependence and Tolerance:

The potential for dependence and tolerance associated with Nitrazepam has been a topic of research. Studies have investigated:

  • The development of tolerance to the sleep-inducing effects of Nitrazepam with repeated use ()
  • The risk of dependence and withdrawal symptoms upon discontinuation ()
Typical of benzodiazepines, including:

  • Formation of the Triazole Ring: The synthesis of nitrazolam involves the cyclization of a precursor compound that leads to the formation of the 1,2,4-triazolo ring, crucial for its biological activity.
  • Hydrolysis: In aqueous environments, nitrazolam can hydrolyze, which may affect its potency and stability.
  • Metabolic Reactions: In biological systems, nitrazolam is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may have different pharmacological activities .

Nitrazolam exhibits multiple biological activities primarily through its action on the gamma-aminobutyric acid (GABA) receptor system. Key aspects include:

  • Anxiolytic Effects: Similar to other benzodiazepines, nitrazolam acts as an anxiolytic agent, reducing anxiety levels in users.
  • Sedative Properties: It produces sedative effects that can lead to drowsiness and relaxation.
  • Potential for Dependence: Due to its psychoactive effects, there is a risk of dependence and withdrawal symptoms upon cessation after prolonged use .

The synthesis of nitrazolam typically involves several steps:

  • Starting Materials: The process begins with 2-amino-5-nitrobenzophenone.
  • Cyclization Reaction: The key step involves cyclization to form the triazole ring using appropriate reagents under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for analytical and research purposes .

Nitrazolam has limited legitimate medical applications but is primarily noted for:

  • Research Use: It serves as a reference compound in toxicology and forensic studies due to its prevalence in illicit drug markets.
  • Psychoactive Substance: It is often used recreationally for its sedative and anxiolytic effects despite legal restrictions in many jurisdictions .

Research on nitrazolam's interactions with other substances highlights potential risks:

  • Drug Interactions: Co-administration with other central nervous system depressants can exacerbate sedative effects, leading to respiratory depression or overdose.
  • Toxicological Studies: Studies have indicated that nitrazolam may interact adversely with alcohol and opioids, increasing the likelihood of severe side effects or fatalities .

Nitrazolam shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
Clonazolam1-methyl-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepineHigher potency; associated with severe toxicity reports
Flubromazolam1-methyl-8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepineNoted for long-lasting effects; potential for abuse
Diclazepam7-chloro-1-methyl-5-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepineOften used in research; similar anxiolytic properties

Uniqueness of Nitrazolam

Nitrazolam's unique features include:

  • A specific nitro group that may influence its pharmacodynamics compared to other benzodiazepines.
  • Its rapid onset of action and relatively short duration of effects make it distinct among designer benzodiazepines.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

319.10692467 g/mol

Monoisotopic Mass

319.10692467 g/mol

Heavy Atom Count

24

UNII

K499DBB308

Other CAS

28910-99-8

Wikipedia

Nitrazolam

Dates

Modify: 2024-04-14

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